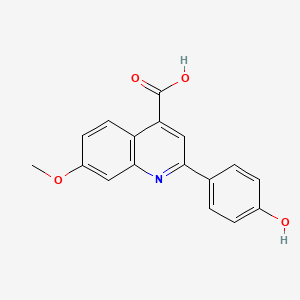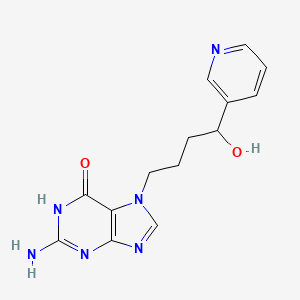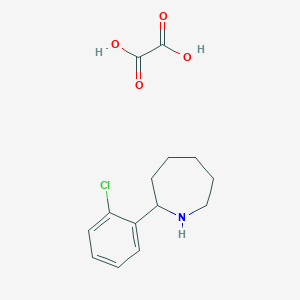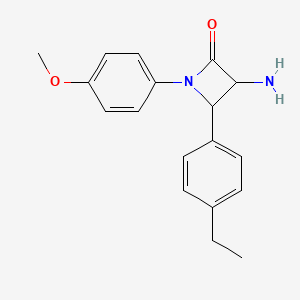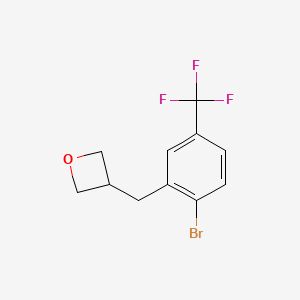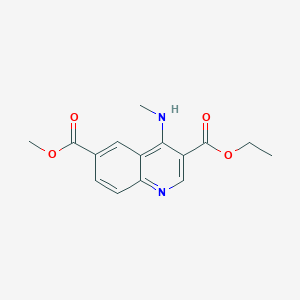
4-Bromo-8-isopropylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-8-isopropylquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position, an isopropyl group at the 8th position, and a carboxylic acid group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-isopropylquinoline-3-carboxylic acid typically involves the following steps:
Bromination: Introduction of a bromine atom at the 4th position of the quinoline ring.
Isopropylation: Addition of an isopropyl group at the 8th position.
Carboxylation: Introduction of a carboxylic acid group at the 3rd position.
Industrial Production Methods: Industrial production methods for this compound often utilize transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, to achieve high yields and purity . These methods are preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-8-isopropylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to quinoline N-oxide.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Isopropylquinoline-3-carboxylic acid.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-8-isopropylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Bromo-8-isopropylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and isopropyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The carboxylic acid group enhances its solubility and bioavailability. These interactions lead to the modulation of biological pathways, resulting in its observed effects .
Comparación Con Compuestos Similares
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a hydroxyl group at the 4th position.
4-Bromoquinoline-3-carboxylic acid: Lacks the isopropyl group at the 8th position.
8-Isopropylquinoline-3-carboxylic acid: Lacks the bromine atom at the 4th position.
Uniqueness: 4-Bromo-8-isopropylquinoline-3-carboxylic acid is unique due to the combined presence of the bromine atom, isopropyl group, and carboxylic acid group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H12BrNO2 |
|---|---|
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
4-bromo-8-propan-2-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO2/c1-7(2)8-4-3-5-9-11(14)10(13(16)17)6-15-12(8)9/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
QZVIZQHVNUISCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=C(C(=CN=C21)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


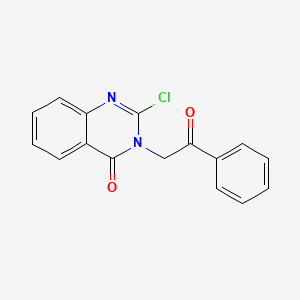
![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)

![Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11835862.png)
